molecular formula C17H12Cl2O3 B13015459 Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate

Cat. No.: B13015459
M. Wt: 335.2 g/mol
InChI Key: QYLUUBTXKOQHTH-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes a prop-2-yn-1-yl group, a 2,4-dichlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 4-((2,4-dichlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The 2,4-dichlorobenzyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is unique due to the presence of both the alkyne and 2,4-dichlorobenzyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Biological Activity

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C17H12Cl2O3
  • Molecular Weight : 343.19 g/mol

The structure includes a prop-2-yn-1-yl group and a 4-(2,4-dichlorobenzyl)oxy substituent, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to the inhibition of enzymatic activity, which is crucial for various physiological processes. The compound’s hydrophobic characteristics allow it to effectively bind to protein structures, enhancing its specificity and efficacy as an inhibitor .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.
  • Enzyme Inhibition : Its ability to inhibit specific enzymes positions it as a valuable tool in biochemical research and drug development.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism involving the modulation of signaling pathways associated with inflammation .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialInhibition against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in macrophages
Enzyme InhibitionCovalent bond formation with enzyme residues

Properties

Molecular Formula

C17H12Cl2O3

Molecular Weight

335.2 g/mol

IUPAC Name

prop-2-ynyl 4-[(2,4-dichlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12Cl2O3/c1-2-9-21-17(20)12-4-7-15(8-5-12)22-11-13-3-6-14(18)10-16(13)19/h1,3-8,10H,9,11H2

InChI Key

QYLUUBTXKOQHTH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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